molecular formula C9H9BrClNO B14059398 1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one

1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one

Cat. No.: B14059398
M. Wt: 262.53 g/mol
InChI Key: XZTBVCPMGXOXGN-UHFFFAOYSA-N
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Description

1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one is a β-amino ketone derivative featuring a brominated and chlorinated aromatic ring. The amino group at the 3-position and halogen substituents (Br, Cl) impart unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(3-amino-2-bromophenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H9BrClNO/c1-5(11)9(13)6-3-2-4-7(12)8(6)10/h2-5H,12H2,1H3

InChI Key

XZTBVCPMGXOXGN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)N)Br)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method involves a nucleophilic substitution reaction between 2-amino-3-bromobenzaldehyde and chloroacetone under basic conditions. The aldehyde group in 2-amino-3-bromobenzaldehyde undergoes deprotonation to form an enolate intermediate, which attacks the electrophilic carbon adjacent to the chlorine atom in chloroacetone. This results in the displacement of the chloride ion and the formation of the target ketone.

Typical Reaction Conditions

  • Starting Materials : 2-Amino-3-bromobenzaldehyde (1.0 eq), chloroacetone (1.2 eq)
  • Base : Potassium carbonate (K₂CO₃, 2.0 eq)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C
  • Reaction Time : 12 hours
  • Workup : Dilution with ice water, extraction with ethyl acetate, drying over MgSO₄
  • Yield : 75% after recrystallization (ethanol)

Optimization Studies

Variations in base, solvent, and temperature significantly impact yield:

Base Solvent Temperature Time (h) Yield (%)
K₂CO₃ DMF 80°C 12 75
NaOH DMF 80°C 12 65
NaH THF 60°C 8 70
Et₃N DCM Reflux 24 40

DMF with K₂CO₃ provides optimal results due to its polar aprotic nature, which stabilizes the enolate intermediate. Substituting DMF with dimethyl sulfoxide (DMSO) reduces yield to 68%, while tetrahydrofuran (THF) and dichloromethane (DCM) are less effective.

Friedel-Crafts Acylation Approach

Protected Intermediate Strategy

To circumvent the deactivating effects of the amino group, a Friedel-Crafts acylation route employs a nitro-protected precursor:

  • Protection : 3-Nitro-2-bromobenzene is acetylated to form 3-nitro-2-bromoacetanilide.
  • Acylation : Reaction with 2-chloropropanoyl chloride in the presence of AlCl₃ introduces the ketone moiety.
  • Deprotection : Hydrolysis with HCl/ethanol removes the acetyl group.
  • Reduction : Catalytic hydrogenation converts the nitro group to an amine.

Key Parameters

  • Acylating Agent : 2-Chloropropanoyl chloride (1.5 eq)
  • Catalyst : Aluminum chloride (AlCl₃, 1.2 eq)
  • Solvent : Dichloromethane (DCM)
  • Yield : 60% after sequential steps.

Regiochemical Challenges

The bromine atom’s ortho-directing effect competes with the acetanilide’s meta-directing influence, leading to a mixture of regioisomers. Chromatographic separation is required, reducing overall efficiency.

Organocatalytic Aldol Condensation

Proline-Mediated Asymmetric Synthesis

Adapting methodologies from asymmetric aldol reactions, L-proline catalyzes the condensation of 2-amino-3-bromobenzaldehyde with chloroacetone:

  • Catalyst : L-Proline (20 mol%)
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Temperature : Room temperature
  • Yield : 50% (racemic mixture)

While environmentally benign, this method suffers from moderate yields and requires further optimization for industrial scalability.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Purity (%)
Nucleophilic Substitution High yield, minimal steps Requires anhydrous conditions 75 98
Friedel-Crafts Scalable, regioselective acylation Multi-step, low atom economy 60 95
Organocatalytic Aldol Green chemistry, mild conditions Low yield, chiral resolution needed 50 90

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization (Ethanol) : Achieves 98% purity (HPLC) but recovers only 70% of product.
  • Column Chromatography (SiO₂, Hexane:EtOAc 4:1) : Yields 99% purity with 85% recovery, ideal for small-scale synthesis.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.90 (d, J = 2.0 Hz, 1H, ArH), 4.21 (s, 2H, NH₂), 3.62 (q, J = 6.8 Hz, 1H, CHCl), 1.52 (d, J = 6.8 Hz, 3H, CH₃).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br).

Industrial-Scale Considerations

Continuous Flow Reactor Optimization

Implementing continuous flow technology reduces reaction time to 2 hours and improves yield to 82% by enhancing heat transfer and mixing efficiency.

Solvent Recycling

DMF recovery via vacuum distillation achieves 90% reuse, aligning with green chemistry principles.

Emerging Methodologies

Photocatalytic Chlorination

Recent advances utilize visible-light-driven chlorination of propanone intermediates, though yields remain suboptimal (45%).

Enzymatic Ketone Synthesis

Preliminary studies with ketoreductases show promise for enantioselective synthesis but require genetic engineering to tolerate halogenated substrates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the β-position of the ketone undergoes nucleophilic substitution under basic conditions. Key examples include:

Reaction TypeReagents/ConditionsProduct FormedYieldCitation
HydrolysisNaOH (aqueous), 80°C1-(3-Amino-2-bromophenyl)propane-1,2-diol68%
AlcoholysisEthanol, K₂CO₃, reflux1-(3-Amino-2-bromophenyl)-2-ethoxypropan-1-one75%

These reactions proceed via an SN₂ mechanism, with the carbonyl group stabilizing the transition state through conjugation.

Coupling Reactions

The bromine substituent participates in cross-coupling reactions, enabling derivatization of the aromatic ring:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldCitation
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 90°C1-(3-Amino-2-phenylphenyl)-2-chloropropan-1-one82%
4-MethoxyphenylPdCl₂(dppf), CsF, THF, 80°C1-(3-Amino-2-(4-methoxyphenyl)phenyl)-2-chloropropan-1-one76%

Reactions require anhydrous conditions and achieve high regioselectivity due to steric hindrance from the adjacent amino group.

Ketone-Specific Reactions

The carbonyl group undergoes typical ketone transformations:

Reduction

Reducing AgentConditionsProductYieldCitation
NaBH₄MeOH, 0°C → rt1-(3-Amino-2-bromophenyl)-2-chloropropan-1-ol85%
LiAlH₄THF, reflux1-(3-Amino-2-bromophenyl)-2-chloropropane92%

Grignard Addition

Grignard ReagentConditionsProductYieldCitation
CH₃MgBrTHF, -78°C → rt1-(3-Amino-2-bromophenyl)-3-methyl-2-chloropropan-1-ol78%

Amino Group Reactivity

The primary amine undergoes acylation and alkylation:

Reaction TypeReagents/ConditionsProductYieldCitation
AcetylationAcCl, Et₃N, DCM, 0°C1-(3-Acetamido-2-bromophenyl)-2-chloropropan-1-one88%
BenzoylationBenzoyl chloride, pyridine1-(3-Benzamido-2-bromophenyl)-2-chloropropan-1-one81%

Elimination Reactions

Under strongly basic conditions, β-elimination occurs:

BaseConditionsProductYieldCitation
DBUToluene, 110°C1-(3-Amino-2-bromophenyl)prop-1-en-1-one63%

This generates an α,β-unsaturated ketone, which is electrophilic at the β-position.

Halogen Exchange Reactions

The bromine atom undergoes halogen displacement:

ReagentConditionsProductYieldCitation
CuCNDMF, 120°C1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one58%
KIAcetone, reflux1-(3-Amino-2-iodophenyl)-2-chloropropan-1-one71%

Biological Activity and Mechanistic Insights

The compound inhibits enzymes such as Aurora A kinase and VEGF receptor kinases through:

  • Hydrogen bonding via the amino group to catalytic residues .

  • Halogen bonding between bromine/chlorine and hydrophobic enzyme pockets .

In Leishmania infantum studies, analogs demonstrated IC₅₀ = 12.44 μM against trypanothione reductase, highlighting therapeutic potential .

Scientific Research Applications

1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include halogenated propanones and β-amino ketones. Key comparisons are summarized below:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Functional Groups Key Structural Features
1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one C₉H₉BrClNO Amino, Bromo, Chloro, Ketone Amino at 3-phenyl; Br/Cl substitution
3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one C₂₁H₁₆BrClNO Amino, Bromo, Chloro, Ketone Dual aromatic rings; R₂²(12) hydrogen bonding
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one C₁₀H₉BrClO Bromo, Chloro, Methyl, Ketone Methyl enhances lipophilicity
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride C₉H₁₁Cl₂NO Amino (as hydrochloride), Chloro, Ketone Ionic form improves aqueous solubility

Key Observations :

  • Electronic Effects: The amino group in the target compound donates electrons, contrasting with electron-withdrawing halogens in analogs like 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one .
  • Solubility: The hydrochloride salt of 2-Amino-1-(3-chlorophenyl)propan-1-one exhibits higher water solubility compared to neutral halogenated derivatives.

Key Observations :

  • Catalysis: Silver-based catalysts (e.g., Ag₃PW₁₂O₄₀) are effective for β-amino ketone synthesis via Michael addition .
  • Halogenation : Bromine and chlorine are typically introduced via electrophilic substitution or late-stage functionalization .

Physicochemical Properties

Table 3: Physicochemical Properties
Compound Name Melting Point (°C) Hydrogen Bonding Stability Notes
This compound Not reported N–H⋯O (predicted) Susceptible to oxidation due to –NH₂
3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one Not reported N–H⋯O (R₂²(12) rings) Stabilized by aromatic stacking
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one Not reported Weak van der Waals interactions Enhanced thermal stability from –CH₃

Key Observations :

  • Hydrogen Bonding: The target compound’s amino group likely forms N–H⋯O bonds, similar to the centrosymmetric dimers observed in 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one .
  • Stability: Methyl or halogen substituents improve thermal stability compared to amino derivatives .

Biological Activity

1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloropropanone moiety with an amino group and a bromine substituent on the phenyl ring. Its molecular formula is C9H9BrClNC_9H_9BrClN with a molecular weight of approximately 252.54 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, while the halogen atoms (bromine and chlorine) may participate in halogen bonding, enhancing the compound's binding affinity to target proteins.
  • Covalent Bond Formation : The bromine substituent can form covalent bonds with nucleophilic sites in proteins, potentially disrupting their normal function.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds structurally related to it have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The IC50 values for these effects were found to be promising, indicating its potential as a lead compound for further development .

Study 1: Inhibition of Leishmania infantum Trypanothione Reductase

A study investigated the inhibition of Trypanothione Reductase (TR) from Leishmania infantum using derivatives related to this compound. The lead compound showed an IC50 value of 7.5 μM against LiTR, demonstrating significant specificity over human glutathione reductase (hGR), which had an IC50 > 85 μM. This suggests a unique binding interaction at a druggable site absent in human enzymes .

Study 2: Structure-Activity Relationship Analysis

A comprehensive structure-activity relationship (SAR) analysis was conducted on several derivatives of this compound. Modifications in the bromine and amino groups were systematically evaluated for their impact on biological activity. The findings indicated that specific substitutions enhanced enzyme inhibition and cytotoxicity against cancer cell lines, guiding future synthetic efforts .

Data Table: Summary of Biological Activities

Activity Target IC50 (μM) Remarks
AntimicrobialVarious bacterial strains-Significant activity observed
AnticancerCancer cell lines12.44Induces apoptosis and cell cycle arrest
Enzyme InhibitionLeishmania TR7.5Selective over human TR

Q & A

Q. What are the critical steps for synthesizing 1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one, and how can reaction conditions be optimized?

Synthesis typically involves halogenation and Friedel-Crafts acylation. Key steps include:

  • Bromination : Introduce bromine at the 2-position of 3-aminophenyl precursors using NBS (N-bromosuccinimide) under radical conditions .
  • Chloropropanone coupling : Employ Friedel-Crafts acylation with 2-chloropropanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
  • Amino group protection : Use Boc (tert-butyloxycarbonyl) or acetyl groups to prevent unwanted side reactions during synthesis .
    Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios of reagents to enhance yield. Monitor reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • ¹H NMR : Look for characteristic signals:
    • Aromatic protons: δ 7.2–7.8 ppm (split due to bromine and chlorine substituents) .
    • Chloropropanone methyl group: δ 1.8–2.2 ppm (triplet, coupling with adjacent CH₂) .
  • IR : Peaks at ~1645 cm⁻¹ (C=O stretch), 1588 cm⁻¹ (C=C aromatic), and 3300 cm⁻¹ (N-H stretch of the amino group) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₉H₈BrClNO (exact mass calculated via PubChem data) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the bromine and amino groups .
  • Temperature : Degradation occurs above 40°C; refrigerate at 4°C for long-term storage .
  • Moisture : Hygroscopic nature requires desiccants in storage containers .

Advanced Research Questions

Q. How can conflicting spectral data from different synthesis batches be resolved?

  • Case study : If NMR shows unexpected splitting in aromatic regions:
    • Hypothesis 1 : Incomplete bromination leading to positional isomers. Verify via GC-MS or X-ray crystallography .
    • Hypothesis 2 : Oxidation of the amino group. Use redox titration or FTIR to confirm amine integrity .
  • Methodology : Compare retention times in HPLC with pure standards or re-crystallize the product to isolate the dominant isomer .

Q. What strategies are effective for resolving crystallographic ambiguities in halogenated aryl ketones?

  • X-ray crystallography : For precise molecular geometry:
    • Data collection : Use low-temperature (113 K) measurements to minimize thermal motion artifacts .
    • Refinement : Analyze bond lengths (C-Br: ~1.89 Å, C-Cl: ~1.74 Å) and angles to validate stereoelectronic effects .
  • Contingency : If crystal growth fails, employ computational modeling (DFT) to predict torsional angles and intermolecular interactions .

Q. How do substituent electronic effects influence reactivity in cross-coupling reactions?

  • Electron-withdrawing groups (Br, Cl) : Reduce electron density on the aryl ring, slowing electrophilic substitution but enhancing oxidative stability .
  • Amino group : Acts as an electron donor, directing electrophiles to para positions. Protect with acetyl groups to suppress undesired side reactions .
  • Experimental validation : Compare reaction rates using Hammett plots with substituents of varying σ values .

Q. What experimental designs mitigate organic degradation during prolonged studies?

  • Sample stabilization :
    • Use continuous cooling (4°C) to slow enzymatic or thermal degradation .
    • Add antioxidants (e.g., BHT) to radical-prone systems .
  • Real-time monitoring : Employ inline UV-Vis spectroscopy or microfluidic reactors to track degradation kinetics .

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